N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide
Description
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-5-9(13-16-7)14(6-15)8-3-2-4-12-10(8)11/h2-6H,1H3 |
InChI Key |
AANLGEAGXFKJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide typically involves the reaction of 2-chloropyridine with 5-methylisoxazole in the presence of a formylating agent. Common formylating agents include formic acid or formamide. The reaction conditions may vary, but it generally requires heating and the use of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
From , the following compounds exhibit high structural similarity to the target molecule:
| Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|
| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide | 0.94 | Chloroacetamide linker; phenylsulfonamide substituent |
| 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide | 0.91 | Propanamide linker; longer alkyl chain |
| N-(5-Methylisoxazol-3-yl)-N-(1-phenylcyclopentyl)formamide | N/A | Formamide linker; phenylcyclopentyl substituent |
Key Observations :
Physicochemical and Spectroscopic Properties
- Elemental Analysis and Spectroscopy :
- A related 5-methylisoxazole compound () shows IR absorption at 1635 cm⁻¹ (C=O stretch) and NMR signals at δ2.97 (methyl group) and δ9.90 (amide proton) . The target compound’s chloro-pyridine substituent would shift these signals due to electron-withdrawing effects.
- Molecular weight and solubility are influenced by the chloro-pyridine group, likely reducing hydrophilicity compared to phenyl analogues .
Stability and Industrial Availability
- Stability :
- Commercial Availability :
- Similar compounds like N-(5-Methylisoxazol-3-yl)-N-(1-phenylcyclopentyl)formamide are listed as discontinued, highlighting challenges in large-scale production .
Biological Activity
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula of this compound is C11H10ClN3O. It features a chloropyridine moiety and an isoxazole ring, which are known for their biological relevance.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.67 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be approximately 15 µM for HeLa cells, indicating a promising anticancer profile .
The proposed mechanism of action involves the inhibition of specific enzymes involved in DNA replication and repair, which leads to increased levels of reactive oxygen species (ROS) within the cells, ultimately triggering apoptosis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of E. coli. The results showed that the compound significantly reduced bacterial load in treated groups compared to controls, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using the MTT assay on various cancer cell lines. The results indicated that the compound selectively inhibited cancer cell growth while having minimal effects on normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are critical for obtaining N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via cyclization of nitrile oxides with alkynes, followed by coupling with a chloropyridine derivative. Key conditions include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic coupling .
- Catalysts : Employ coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC (High-Performance Liquid Chromatography) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm bond connectivity and substituent positions. For example, the formamide proton typically appears as a singlet near δ 8.1–8.3 ppm .
- HPLC : Monitor reaction progress and final purity using a C18 column with UV detection at 254 nm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C (ICH guidelines) for 1–4 weeks, analyzing degradation via HPLC .
- Light : UV/visible light exposure (ICH Q1B) to assess photodegradation pathways .
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on hydrogen bonding between the formamide group and active-site residues .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to design analogs with improved potency .
- MD simulations : Perform 100-ns simulations to evaluate binding stability in physiological conditions .
Q. What experimental strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2 factorial design can optimize coupling reaction efficiency .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps .
- Reproducibility checks : Validate protocols using independent replicates and cross-lab collaborations to account for equipment variability .
Q. How can solubility and bioavailability be enhanced for pharmacological studies?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyridine or isoxazole rings .
- Co-solvent systems : Use PEG 400 or cyclodextrin complexes to improve aqueous solubility for in vivo assays .
- Prodrug design : Synthesize ester or phosphate derivatives to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
Q. What methodologies are recommended for studying enzyme inhibition mechanisms?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine (inhibition constant) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to assess entropy-driven vs. enthalpy-driven interactions .
- X-ray crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes and guide structure-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
